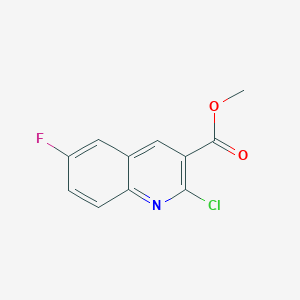

Methyl 2-chloro-6-fluoroquinoline-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

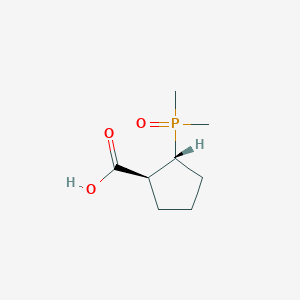

“Methyl 2-chloro-6-fluoroquinoline-3-carboxylate” is a chemical compound with the CAS Number: 1896579-08-0 . It has a molecular weight of 239.63 . The IUPAC name for this compound is methyl 2-chloro-6-fluoroquinoline-3-carboxylate .

Molecular Structure Analysis

The InChI code for “Methyl 2-chloro-6-fluoroquinoline-3-carboxylate” is 1S/C11H7ClFNO2/c1-16-11(15)8-5-6-4-7(13)2-3-9(6)14-10(8)12/h2-5H,1H3 . This code provides a specific description of the molecule’s structure.Aplicaciones Científicas De Investigación

Synthesis of Fluorinated Quinolines

Fluorinated quinolines are synthesized using a variety of methods, including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Methyl 2-chloro-6-fluoroquinoline-3-carboxylate could potentially be used as a starting material in these syntheses.

Functionalization of Polyfluorinated Quinolines

Novel approaches to the functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are discussed . Methyl 2-chloro-6-fluoroquinoline-3-carboxylate could be used in these functionalization processes.

Antibacterial Activity

Fluoroquinolones, which can be synthesized from quinolines, exhibit a broad spectrum of antibacterial activity . Methyl 2-chloro-6-fluoroquinoline-3-carboxylate could be used as a precursor in the synthesis of these antibacterial agents.

Antineoplastic Activity

Certain fluoroquinolines have shown antineoplastic activity and have been used in transplantation medicine, and also for treatment of rheumatic arthritis and psoriasis . Methyl 2-chloro-6-fluoroquinoline-3-carboxylate could potentially be used in the synthesis of these antineoplastic agents.

Treatment of Heart Diseases

Flosequinan, a drug for the treatment of heart diseases, is one of the drugs of new generation that has a quinoline skeleton . Methyl 2-chloro-6-fluoroquinoline-3-carboxylate could potentially be used in the synthesis of similar drugs.

Components for Liquid Crystals

A number of fluorinated quinolines have found application in agriculture, and also as components for liquid crystals . Methyl 2-chloro-6-fluoroquinoline-3-carboxylate could potentially be used in the synthesis of these components.

Cyanine Dyes

Cyanine dyes on the basis of quinolines also make a considerable share in commercial production . Methyl 2-chloro-6-fluoroquinoline-3-carboxylate could potentially be used in the synthesis of these dyes.

Antioxidant Activities

Some quinoline analogs have demonstrated antioxidant activities . Methyl 2-chloro-6-fluoroquinoline-3-carboxylate could potentially be used in the synthesis of these antioxidants.

Safety and Hazards

The safety information for “Methyl 2-chloro-6-fluoroquinoline-3-carboxylate” includes several hazard statements: H302, H312, H315, H319, H332, H335 . These codes correspond to specific hazards associated with the compound. For example, H302 indicates that the compound is harmful if swallowed, and H319 indicates that it causes serious eye irritation .

Propiedades

IUPAC Name |

methyl 2-chloro-6-fluoroquinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClFNO2/c1-16-11(15)8-5-6-4-7(13)2-3-9(6)14-10(8)12/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUTMHDUGIYGJQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=C2C=CC(=CC2=C1)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-chloro-6-fluoroquinoline-3-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)benzamide](/img/structure/B2633606.png)

![Methyl 2-aminobicyclo[3.1.0]hexane-2-carboxylate hydrochloride](/img/structure/B2633609.png)

![1-(benzo[d]isoxazol-3-yl)-N-(2-chloro-5-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2633610.png)

![5-Bromo-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]thiophene-2-sulfonamide](/img/structure/B2633614.png)

![(3-exo)-8,8-Difluorobicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2633615.png)

![N-(2,6-difluorobenzyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2633619.png)

![Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate](/img/structure/B2633620.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-{1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-2-yl}propan-1-one](/img/structure/B2633621.png)

![2-morpholino-5-(2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2633624.png)

![1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-phenethylurea](/img/structure/B2633626.png)